2-[3-(3-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine
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Overview
Description
2-[3-(3-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis. This compound is of particular interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine typically involves the reaction of 3-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with ethylene diamine to introduce the ethan-1-amine group. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols .
Scientific Research Applications
2-[3-(3-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-[3-(3-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with similar structural features.
1-(3-methylphenyl)ethan-1-amine: A related compound with a similar core structure but different functional groups.
Uniqueness
2-[3-(3-methylphenyl)-1H-pyrazol-1-yl]ethan-1-amine is unique due to its specific pyrazole ring structure combined with the ethan-1-amine group. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
IUPAC Name |
2-[3-(3-methylphenyl)pyrazol-1-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-10-3-2-4-11(9-10)12-5-7-15(14-12)8-6-13/h2-5,7,9H,6,8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAHNKMCVVRLLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN(C=C2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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